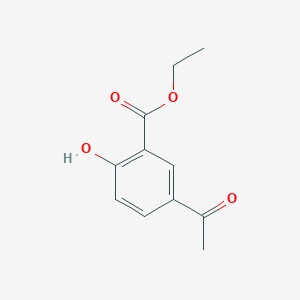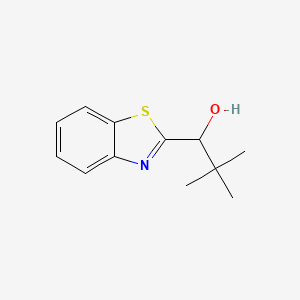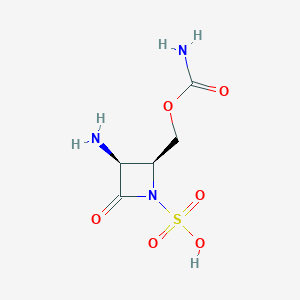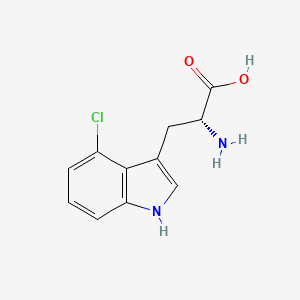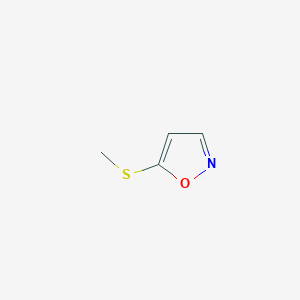
1,4-Dibromo-2,5-bis(trimethylsilylethynyl)benzene
Overview
Description
“1,4-Dibromo-2,5-bis(trimethylsilylethynyl)benzene” is a chemical compound with the molecular formula C16H20Br2Si2 . Its average mass is 428.309 Da and its monoisotopic mass is 425.947021 Da .
Synthesis Analysis
The synthesis of this compound involves the reduction of 1,4-bis[(trimethylsilyl)ethynyl]-2,5-cyclohexadiene-1,4-diol with stannous chloride . It can also react with di(tert-butyl)aluminium hydride by hydroalumination, undergoing the addition of one Al-H bond to each C-C triple bond .Molecular Structure Analysis
The molecular structure of “1,4-Dibromo-2,5-bis(trimethylsilylethynyl)benzene” is represented by the formula C16H20Br2Si2 . The compound has an average mass of 428.309 Da and a monoisotopic mass of 425.947021 Da .Chemical Reactions Analysis
This compound reacts with di(tert-butyl)aluminium hydride by hydroalumination, undergoing the addition of one Al-H bond to each C-C triple bond .Physical And Chemical Properties Analysis
The compound is a solid at 20 degrees Celsius . It has a melting point range of 119.0 to 123.0 degrees Celsius . It is soluble in chloroform .Scientific Research Applications
1,4-Dibromo-2,5-bis(trimethylsilylethynyl)benzene: Scientific Research Applications
Organic Synthesis: This compound can be used in organic synthesis processes due to its reactivity with other chemicals. For example, it can undergo hydroalumination, which involves the addition of an Al-H bond to each C-C triple bond .
Safety and Hazards
Mechanism of Action
Target of Action
This compound is a type of diyne
Mode of Action
It is known that it can react with di (tert -butyl)aluminium hydride by hydroalumination and undergoes addition of one al-h bond to each c-c triple bond . This suggests that it may interact with its targets through a similar mechanism.
Pharmacokinetics
Its solubility in chloroform suggests that it may be absorbed and distributed in the body through lipid-rich environments.
Action Environment
It is known that it is stable at room temperature , suggesting that it may be relatively stable under various environmental conditions.
properties
IUPAC Name |
2-[2,5-dibromo-4-(2-trimethylsilylethynyl)phenyl]ethynyl-trimethylsilane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20Br2Si2/c1-19(2,3)9-7-13-11-16(18)14(12-15(13)17)8-10-20(4,5)6/h11-12H,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUMMIWKEWMEYTF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)C#CC1=CC(=C(C=C1Br)C#C[Si](C)(C)C)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20Br2Si2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



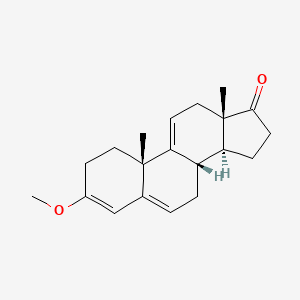
![2,2-Dimethyl-4H-benzo[d][1,3]dioxine-7-carbaldehyde](/img/structure/B1643002.png)

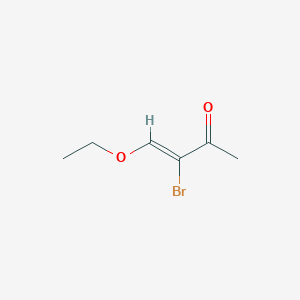
![(4,5,6,7-Tetrahydro-1H-[1,3]diazepin-2-yl)-hydrazine](/img/structure/B1643013.png)
![ethyl 2-amino-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carboxylate](/img/structure/B1643014.png)
![[5-(Diethoxymethyl)-2-furanyl]trimethylgermane](/img/structure/B1643018.png)
